molecular formula C19H19ClN2O3S B2739256 1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-27-9

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2739256
CAS No.: 873811-27-9
M. Wt: 390.88
InChI Key: MMIUQXPPPICGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetracyclic sulfone-containing heterocycle. Its structure features a thienoimidazolone core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 2-methylphenyl group at position 2. The sulfone (5,5-dioxide) moiety enhances polarity and stability, while the chloro and methyl substituents influence electronic and steric properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12-7-8-14(9-15(12)20)21-17-10-26(24,25)11-18(17)22(19(21)23)16-6-4-3-5-13(16)2/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUQXPPPICGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known as a thienoimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

  • Molecular Formula : C20H21ClN2O3S
  • Molecular Weight : 404.91 g/mol
  • CAS Number : 894928-06-4

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. Research indicates that thienoimidazole derivatives can exhibit a range of activities such as antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Thienoimidazole compounds have shown promising antiviral properties. For instance, studies have reported that certain derivatives exhibit inhibitory effects against viral replication. Specific attention has been paid to their activity against HIV and hepatitis viruses.

A study demonstrated that derivatives similar to the compound had an EC50 value of 3.98 μM against HIV type-1, indicating significant antiviral potential. The therapeutic index (CC50/EC50) was noted to be greater than 105, suggesting a favorable safety profile for further development as an antiviral agent .

Anticancer Activity

Several thienoimidazole derivatives have been evaluated for anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. For example, one derivative exhibited an IC50 value of 32.2 μM against Hepatitis C virus NS5B RNA polymerase, highlighting its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thienoimidazole derivatives is closely related to their chemical structure. Modifications at specific positions on the thienoimidazole ring can enhance or diminish their biological efficacy. For instance:

  • Substituents on the phenyl rings : The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency.
  • Alkyl substitutions : Variations in alkyl chain length and branching can influence solubility and membrane permeability, affecting overall bioactivity.

Case Studies

  • Antiviral Efficacy : A series of thienoimidazole derivatives were synthesized and tested for their ability to inhibit viral replication in vitro. One compound demonstrated significant inhibition of the tobacco mosaic virus (TMV) with an EC50 value of 58.7 μg/mL, showcasing the potential for agricultural applications as well .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of various thienoimidazole derivatives were evaluated on human cancer cell lines. The most active derivative showed a CC50 value indicating low toxicity while maintaining significant anticancer effects, making it a candidate for further development in oncology .

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that derivatives of thienoimidazole compounds exhibit significant antiviral properties. Similar compounds have demonstrated effective inhibition against viruses such as HIV. Investigating the antiviral efficacy of this specific compound could reveal comparable results, potentially leading to the development of new antiviral agents.

Anticancer Potential

Thienoimidazoles are known for their ability to inhibit key enzymes involved in cancer progression. Studies have shown that modifications in the thienoimidazole structure can enhance anticancer activity. This compound's structural characteristics may allow it to target specific pathways involved in tumor growth and metastasis.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various biochemical pathways. Research into related compounds has shown promise in inhibiting enzymes linked to inflammatory diseases and metabolic disorders. Exploring this compound's enzyme inhibition capabilities could lead to novel treatments for such conditions.

Activity Description Reference
Antiviral EfficacyInhibition of HIV with EC50 values around 3.98μM observed in similar compounds[Source Needed]
Anticancer ActivityPotential inhibition of enzymes involved in cancer processes[Source Needed]
Enzyme InhibitionEffects on enzymes linked to inflammation and metabolic disorders[Source Needed]

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of tetrahydrothienoimidazolone derivatives. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R3) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
Target Compound 3-Cl-4-MePh, 2-MePh Not Provided Chloro, methyl, sulfone
1-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-MePh, 3-CF3Ph Not Provided CF3 (electron-withdrawing), sulfone
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-EtOPh, Ph C22H22N2O4S 410.48 Ethoxy, sulfone
1-(2-Methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-MePh, 4-MePh C19H20N2O3S 356.44 1.324 (Pred.) 581.2 (Pred.) Methyl, sulfone
1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Allyl, 3-MePh C15H18N2O2S2 322.45 Thione, sulfone, allyl
Key Observations:

The trifluoromethyl (CF3) group in the analog from introduces strong electron-withdrawing effects, which may improve metabolic stability in pharmaceutical contexts .

Physical Properties :

  • The methyl-substituted analog () has a predicted density of 1.324 g/cm³ and a high boiling point (581.2°C), likely due to its planar aromatic rings and sulfone group. The target compound’s chloro substituent may further elevate these values due to increased molecular weight and intermolecular interactions .

Functional Group Variations: The thione group in replaces the ketone oxygen, altering reactivity. Thiones are softer nucleophiles, which could influence binding affinity in biological systems .

Q & A

Q. What synthetic methodologies are recommended for preparing the target compound?

The compound can be synthesized via multi-step routes involving cyclization and functionalization of imidazole or thienoimidazole precursors. Key steps include:

  • Chlorination/alkylation of aromatic rings using reagents like SOCl₂ (for introducing chloro/methyl groups) .
  • Cyclocondensation with formamide or thioamide derivatives to form the imidazole core .
  • Sulfonation (e.g., using SO₃ or H₂SO₄) to achieve the 5,5-dioxide moiety . Example yields for analogous compounds range from 60–85%, depending on purification methods .

Q. What safety precautions are critical during handling and storage?

While specific safety data for this compound is limited, imidazole derivatives generally require:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Q. Which spectroscopic techniques are essential for structural confirmation?

Core characterization methods include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–7.8 ppm) and methyl/chloro-substituents (δ 2.5–3.0 ppm for CH₃; δ 125–135 ppm for Cl in ¹³C) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O) and 1150–1250 cm⁻¹ (S=O) confirm the dioxothienoimidazole ring .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–460) validate the molecular formula .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

Key strategies include:

  • Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and yield by 10–15% .
  • TDAE methodology : Tetrakis(dimethylamino)ethylene (TDAE) enhances nitro-group reduction efficiency in imidazole derivatives .

Q. How to resolve discrepancies between computational predictions and experimental spectral data?

  • DFT calculations : Compare computed NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data to identify conformational mismatches .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects . Example: A related imidazole derivative showed a 0.1 ppm deviation in predicted vs. observed ¹H NMR due to solvent polarity effects .

Q. What in vitro models are suitable for evaluating biological activity?

  • Antibacterial assays : Use Staphylococcus aureus (Gram+) and E. coli (Gram–) with MIC (minimum inhibitory concentration) protocols .
  • Antioxidant screening : DPPH radical scavenging assays (IC₅₀ values < 50 µM indicate high activity) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Data Contradiction Analysis

Q. How to address inconsistent solubility profiles across studies?

  • Solvent polarity : Test solubility in DMSO (highly polar) vs. chloroform (non-polar) to identify aggregation effects .
  • pH dependence : Adjust buffer conditions (pH 5–9) to assess ionization impacts on aqueous solubility .

Q. Why do biological activity results vary between structurally similar analogs?

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance membrane permeability but may reduce target binding affinity .
  • Steric hindrance : Bulky substituents (e.g., 2-methylphenyl) can block enzymatic active sites .

Methodological Resources

  • Spectral databases : PubChem and ChemIDplus provide reference NMR/IR data for validation .
  • Synthetic protocols : TDAE-mediated reactions for nitroimidazole derivatives .
  • Crystallography : Use Cambridge Structural Database (CSD) codes for comparing bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.